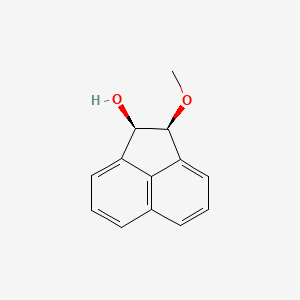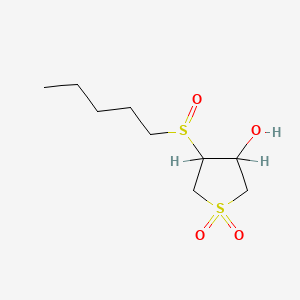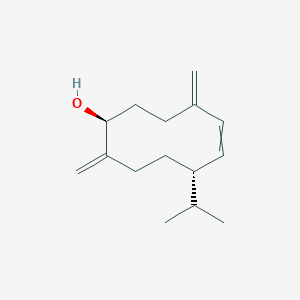
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is a complex organic compound known for its vibrant coloration and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline, followed by coupling with 1,2-dimethyl-1H-indazole to form the azo compound. The final step involves the complexation with zinc chloride to form the tetrachlorozincate salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored plastics, inks, and coatings.
Mecanismo De Acción
The mechanism of action of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic transitions within the molecule. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems, leading to selective staining or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar light-absorbing properties.
Methanone, bis[4-(diethylamino)phenyl]-: A related compound used in similar applications due to its structural similarities.
Uniqueness
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions, such as zinc, enhances its applicability in various fields, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
73507-57-0 |
|---|---|
Fórmula molecular |
C38H48Cl4N10Zn |
Peso molecular |
852.0 g/mol |
Nombre IUPAC |
zinc;4-[(1,2-dimethylindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachloride |
InChI |
InChI=1S/2C19H24N5.4ClH.Zn/c2*1-5-24(6-2)16-13-11-15(12-14-16)20-21-19-17-9-7-8-10-18(17)22(3)23(19)4;;;;;/h2*7-14H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
ORKQGLSYSKSDQR-UHFFFAOYSA-J |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
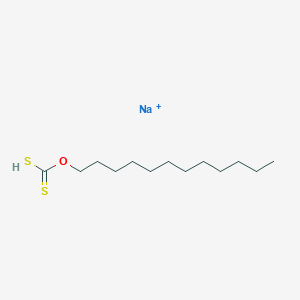
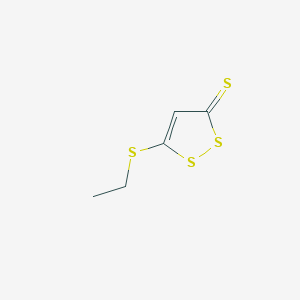
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
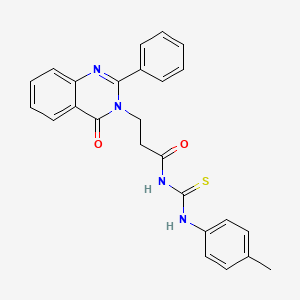
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

